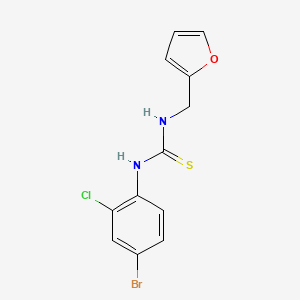
N-(4-bromo-2-chlorophenyl)-N'-(2-furylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-N'-(2-furylmethyl)thiourea, commonly known as BrClFMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
BrClFMT has shown potential in various scientific research applications, including as an anti-tumor agent, an anti-inflammatory agent, and an anti-viral agent. In anti-tumor research, BrClFMT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. In anti-inflammatory research, BrClFMT has been shown to reduce inflammation in animal models of arthritis. In anti-viral research, BrClFMT has been shown to inhibit the replication of the hepatitis B virus.
Wirkmechanismus
The exact mechanism of action of BrClFMT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. BrClFMT has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in regulating cellular redox balance. Additionally, BrClFMT has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in regulating inflammation and immune responses.
Biochemical and Physiological Effects:
BrClFMT has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the reduction of oxidative stress and inflammation, and the inhibition of viral replication. Additionally, BrClFMT has been shown to have minimal toxicity in animal models, suggesting that it may be a safe and effective treatment option.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BrClFMT in lab experiments is its relatively low toxicity compared to other anti-tumor agents. Additionally, BrClFMT has been shown to have a broad spectrum of activity against various cancer cell lines, making it a potentially useful treatment option for multiple types of cancer. However, one limitation of using BrClFMT in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on BrClFMT. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of BrClFMT and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of BrClFMT as a potential treatment option for cancer, inflammation, and viral infections.
Synthesemethoden
BrClFMT can be synthesized through a multi-step process involving the reaction of 4-bromo-2-chloroaniline with furfural, followed by subsequent reactions with thiosemicarbazide and hydrochloric acid. The resulting product is then purified through recrystallization.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(furan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2OS/c13-8-3-4-11(10(14)6-8)16-12(18)15-7-9-2-1-5-17-9/h1-6H,7H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWUFLNOKFEYEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5864653.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5864657.png)
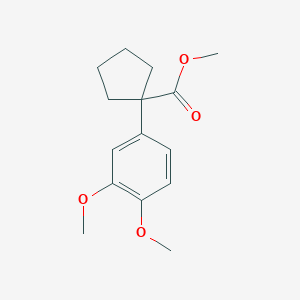

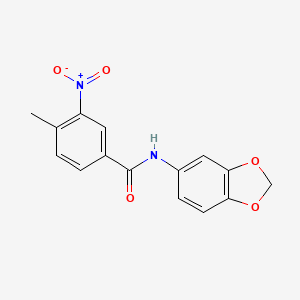
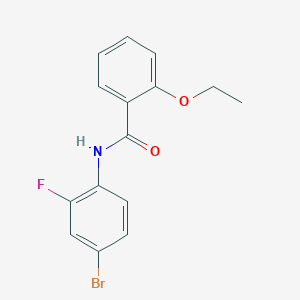
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-2,3-diphenylacrylamide](/img/structure/B5864690.png)
![methyl 4-ethyl-2-[(3-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5864696.png)
![3,4-dimethyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5864706.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5864711.png)
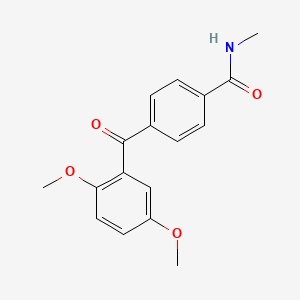
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5864731.png)
![N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5864733.png)